molecular formula C19H18BrN3O2S2 B11101112 N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11101112
M. Wt: 464.4 g/mol
InChI Key: WLVWAQJFVVGTHO-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound that features a bromophenyl group, a pyrrolidinylsulfonyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE include:

Uniqueness

N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H18BrN3O2S2

Molecular Weight

464.4 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18BrN3O2S2/c20-15-5-7-16(8-6-15)21-19-22-18(13-26-19)14-3-9-17(10-4-14)27(24,25)23-11-1-2-12-23/h3-10,13H,1-2,11-12H2,(H,21,22)

InChI Key

WLVWAQJFVVGTHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Origin of Product

United States

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